molecular formula C15H16OS B13149327 1-((Benzylsulfinyl)methyl)-3-methylbenzene

1-((Benzylsulfinyl)methyl)-3-methylbenzene

Cat. No.: B13149327
M. Wt: 244.4 g/mol
InChI Key: LTKVTAHDPHTUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzylsulfinyl)methyl)-3-methylbenzene is an organic compound characterized by the presence of a benzylsulfinyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzylsulfinyl)methyl)-3-methylbenzene typically involves the reaction of benzylsulfinyl chloride with 3-methylbenzyl alcohol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzylsulfinyl)methyl)-3-methylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Formation of 1-((Benzylsulfonyl)methyl)-3-methylbenzene.

    Reduction: Formation of 1-((Benzylsulfanyl)methyl)-3-methylbenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((Benzylsulfinyl)methyl)-3-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Benzylsulfinyl)methyl)-3-methylbenzene involves its interaction with molecular targets through its sulfinyl and benzyl groups. The sulfinyl group can participate in redox reactions, while the benzyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-((Benzylsulfanyl)methyl)-3-methylbenzene: Similar structure but with a sulfide group instead of a sulfinyl group.

    1-((Benzylsulfonyl)methyl)-3-methylbenzene: Similar structure but with a sulfone group instead of a sulfinyl group.

Uniqueness: 1-((Benzylsulfinyl)methyl)-3-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs.

Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

1-(benzylsulfinylmethyl)-3-methylbenzene

InChI

InChI=1S/C15H16OS/c1-13-6-5-9-15(10-13)12-17(16)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

LTKVTAHDPHTUSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.